molecular formula C9H8N2O4S B3388377 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid CAS No. 872107-94-3

3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid

Cat. No. B3388377
CAS RN: 872107-94-3
M. Wt: 240.24 g/mol
InChI Key: ZHQCFXRTKFZAJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and oxadiazole rings, and the carboxylic acid group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the thiophene and oxadiazole rings, and the carboxylic acid group in this compound would likely influence its properties such as solubility, melting point, and acidity .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . These compounds have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This suggests that “3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid” could potentially be used in similar applications.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This indicates that “3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid” could also be used in the development of such agents.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . This suggests that “3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid” could potentially be used in similar applications.

Duloxetine Intermediates

The production of the duloxetine intermediates, (S)-ethyl 3-hydroxy-3-(thiophen-2-yl) propanoate and (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol, was achieved using isolated dehydrogenases from Exiguobacterium sp. and Thermoanaerobacter sp., respectively . This suggests that “3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid” could potentially be used in the synthesis of duloxetine intermediates.

Acylation of Biogenic Amines

The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives . This indicates that “3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid” could also be used in the acylation of biogenic amines.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes such as kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , and aldose reductase . These enzymes play crucial roles in various biological processes, including signal transduction, protein synthesis, and metabolic regulation.

Mode of Action

It’s known that similar compounds act as inhibitors of various enzymes . Inhibition of these enzymes can lead to changes in cellular processes, potentially leading to the observed biological effects.

Biochemical Pathways

Given the broad range of enzymes that similar compounds are known to inhibit , it’s likely that multiple biochemical pathways could be affected. These could include pathways involved in signal transduction, protein synthesis, and metabolic regulation.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antimicrobial , antitumor , antioxidant , cytotoxic , analgesic , and anti-inflammatory action . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Safety and Hazards

Without specific safety data or studies, it’s not possible to provide detailed information about the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential use as a pharmaceutical compound .

properties

IUPAC Name

3-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-7(13)3-4-11-9(14)15-8(10-11)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCFXRTKFZAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)O2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196470
Record name 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid

CAS RN

872107-94-3
Record name 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Reactant of Route 3
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Reactant of Route 4
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Reactant of Route 5
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Reactant of Route 6
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid

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